molecular formula C11H14N2O B2377994 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] CAS No. 2169552-68-3

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]

Cat. No.: B2377994
CAS No.: 2169552-68-3
M. Wt: 190.246
InChI Key: IXQHZIZAYHDVMX-UHFFFAOYSA-N
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Description

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] is a fascinating chemical compound with a unique spiro structure, which includes a pyrrolo[3,2-b]pyridine moiety fused to an oxane ring.

Preparation Methods

The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] typically involves multiple steps. One common method includes the following steps:

    Formation of a pyrrolo[3,2-b]pyridine intermediate: This step often involves the cyclization of appropriate precursors under specific conditions.

    Spiro-annulation: The intermediate is then subjected to spiro-annulation reactions to form the spiro-oxane ring.

Chemical Reactions Analysis

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Researchers are exploring its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents.

    Industry: Its applications in material science include the development of novel polymers and advanced materials.

Comparison with Similar Compounds

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] can be compared to other spiro compounds and pyrrolo[3,2-b]pyridine derivatives. Similar compounds include:

  • Spiro[1,2-dihydroindole-3,4’-oxane]
  • Spiro[1,2-dihydroquinoline-3,4’-oxane]
  • Pyrrolo[3,2-b]pyridine derivatives

What sets Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] apart is its unique combination of the pyrrolo[3,2-b]pyridine and oxane rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-9-10(12-5-1)11(8-13-9)3-6-14-7-4-11/h1-2,5,13H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQHZIZAYHDVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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